tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate
Description
The compound tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate is a specialized carbamate derivative featuring a cyclopentyl core substituted with a fluorosulfonylmethyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in peptide synthesis and medicinal chemistry to enhance stability during reactions . The fluorosulfonyl (-SO₂F) substituent introduces strong electrophilicity, making the compound reactive toward nucleophiles like amines or thiols. This functional group is of particular interest in covalent inhibitor design and radiopharmaceuticals due to its ability to form stable bonds with biological targets .
Properties
Molecular Formula |
C11H20FNO4S |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(fluorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
InChI Key |
KAMUSDAYZURVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate typically involves the reaction of a cyclopentyl derivative with a fluorosulfonyl-containing reagent. The process may include steps such as:
Formation of the cyclopentyl intermediate: This can be achieved through various methods, including cyclization reactions or the use of cyclopentyl halides.
Introduction of the fluorosulfonyl group: This step involves the reaction of the cyclopentyl intermediate with a fluorosulfonyl-containing reagent, such as fluorosulfonyl chloride, under controlled conditions.
Carbamate formation: The final step involves the reaction of the fluorosulfonyl-substituted cyclopentyl intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the fluorosulfonyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonyl or sulfide group.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced products with sulfonyl or sulfide groups.
Substitution: Substituted products with new functional groups replacing the fluorosulfonyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those containing carbamate and fluorosulfonyl functionalities.
Biology:
Biochemical Studies: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions involving carbamates and fluorosulfonyl groups.
Medicine:
Drug Development: The compound’s potential biological activity may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with molecular targets through its carbamate and fluorosulfonyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound may also participate in covalent bonding with target molecules, leading to irreversible modifications and subsequent biological effects.
Comparison with Similar Compounds
A. Structural Variations
Core Cycloalkane Differences :
- The cyclopentyl core in the target compound contrasts with cyclohexyl (e.g., compound 4 in ) or cyclopropyl (e.g., ) backbones. Larger rings like cyclohexyl may confer conformational rigidity, while cyclopropane’s strain could enhance reactivity.
- Substituent positioning (e.g., methoxy in vs. fluorosulfonylmethyl in the target compound) alters electronic and steric properties significantly.
Functional Group Reactivity: The fluorosulfonylmethyl group (-CH₂SO₂F) is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., cysteine). This contrasts with trifluoromethyl (electron-withdrawing but less reactive, ) or aminocyclopentyl (nucleophilic, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
